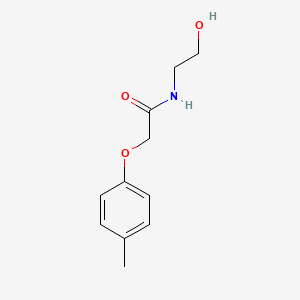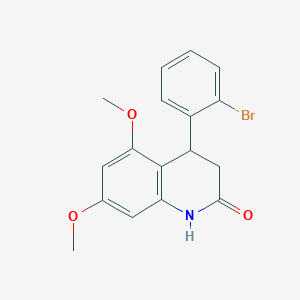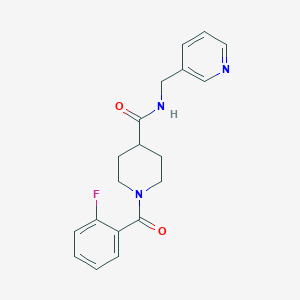![molecular formula C18H17ClN2O B4668969 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4668969.png)
2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Descripción general
Descripción
2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that is widely used in scientific research. It is a potent and selective inhibitor of a specific protein kinase, which makes it a valuable tool for studying the role of this kinase in various biological processes.
Mecanismo De Acción
2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide selectively inhibits PIM1 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which are involved in cell growth, proliferation, and survival. Inhibition of PIM1 by 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide leads to cell cycle arrest, apoptosis, and decreased tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of other types of cancer cells, such as leukemia and lymphoma cells. It also has anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in lab experiments is its selectivity for PIM1. This allows researchers to study the specific role of PIM1 in various biological processes without affecting other kinases. However, one limitation is that it may not be effective in all types of cancer cells, as the expression and activity of PIM1 varies among different cancers.
Direcciones Futuras
There are several future directions for the use of 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in scientific research. One direction is to study its potential as a therapeutic agent for cancer and other diseases. Another direction is to investigate its effects on other biological processes, such as metabolism and immune function. Furthermore, the development of more selective and potent inhibitors of PIM1 may lead to the discovery of new therapeutic targets for cancer and other diseases.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a valuable tool for studying the role of a specific protein kinase, called PIM1, in various biological processes. PIM1 is involved in cell growth, proliferation, and survival, and is overexpressed in many types of cancer. Inhibition of PIM1 by 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to have anti-cancer effects in vitro and in vivo.
Propiedades
IUPAC Name |
2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-12-6-7-17-15(10-12)13(11-21-17)8-9-20-18(22)14-4-2-3-5-16(14)19/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAUAYYICANJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4668886.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4668889.png)



![3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4668917.png)
![2-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4668924.png)
![2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4668929.png)


![1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4668972.png)


![N-[4-(cyclopentyloxy)phenyl]benzamide](/img/structure/B4668983.png)